molecular formula C17H18N2OS B2813428 2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE CAS No. 110143-83-4

2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B2813428
CAS No.: 110143-83-4
M. Wt: 298.4
InChI Key: MMGHXISHXKTCNM-UHFFFAOYSA-N
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Description

2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzimidazole core with a phenoxybutylthio substituent. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The addition of the phenoxybutylthio group enhances its chemical properties, making it a compound of interest in scientific research.

Preparation Methods

The synthesis of 2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones in the presence of a sulfur source. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxybutylthio group, leading to a variety of substituted derivatives.

Common reagents used in these reactions include sodium metabisulphite, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its activity in coordination chemistry.

Comparison with Similar Compounds

2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives such as:

    Benzothiazole: Similar in structure but contains a sulfur atom in place of one of the nitrogen atoms in the benzimidazole ring.

    Benzoxazole: Contains an oxygen atom instead of a sulfur atom in the benzimidazole ring.

    Imidazo[4,5-c]pyridine: A fused ring system with a pyridine ring attached to the imidazole ring.

These compounds share similar chemical properties but differ in their specific applications and biological activities. The presence of the phenoxybutylthio group in this compound provides unique electronic and steric properties, making it distinct from its analogs .

Properties

IUPAC Name

2-(4-phenoxybutylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-2-8-14(9-3-1)20-12-6-7-13-21-17-18-15-10-4-5-11-16(15)19-17/h1-5,8-11H,6-7,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGHXISHXKTCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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